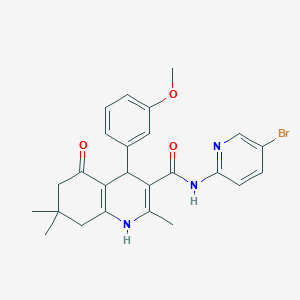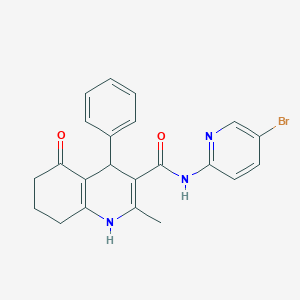![molecular formula C35H28N2O4S B304307 [3-Amino-6-phenyl-4-(3,4,5-trimethoxyphenyl)thieno[2,3-b]pyridin-2-yl]([1,1'-biphenyl]-4-yl)methanone](/img/structure/B304307.png)
[3-Amino-6-phenyl-4-(3,4,5-trimethoxyphenyl)thieno[2,3-b]pyridin-2-yl]([1,1'-biphenyl]-4-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[3-Amino-6-phenyl-4-(3,4,5-trimethoxyphenyl)thieno[2,3-b]pyridin-2-yl]([1,1'-biphenyl]-4-yl)methanone, also known as BPTM, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in drug discovery and development. BPTM is a heterocyclic compound that consists of a thieno[2,3-b]pyridine ring system, a biphenyl moiety, and an amino group.
Mecanismo De Acción
The mechanism of action of [3-Amino-6-phenyl-4-(3,4,5-trimethoxyphenyl)thieno[2,3-b]pyridin-2-yl]([1,1'-biphenyl]-4-yl)methanone involves the inhibition of CK2, a serine/threonine protein kinase that is overexpressed in many types of cancer. CK2 plays a critical role in cell proliferation and survival by phosphorylating a variety of substrates involved in cell cycle regulation, transcription, and DNA repair. [3-Amino-6-phenyl-4-(3,4,5-trimethoxyphenyl)thieno[2,3-b]pyridin-2-yl]([1,1'-biphenyl]-4-yl)methanone binds to the ATP-binding site of CK2 and inhibits its activity, leading to decreased cell proliferation and increased apoptosis.
Biochemical and Physiological Effects:
[3-Amino-6-phenyl-4-(3,4,5-trimethoxyphenyl)thieno[2,3-b]pyridin-2-yl]([1,1'-biphenyl]-4-yl)methanone has been shown to have a variety of biochemical and physiological effects. In addition to its anti-cancer and anti-inflammatory properties, [3-Amino-6-phenyl-4-(3,4,5-trimethoxyphenyl)thieno[2,3-b]pyridin-2-yl]([1,1'-biphenyl]-4-yl)methanone has been shown to inhibit the activity of other protein kinases, including Aurora kinase A and B, which are involved in the regulation of mitosis. [3-Amino-6-phenyl-4-(3,4,5-trimethoxyphenyl)thieno[2,3-b]pyridin-2-yl]([1,1'-biphenyl]-4-yl)methanone has also been shown to inhibit the activity of the enzyme glycogen synthase kinase 3β (GSK3β), which plays a role in the regulation of glucose metabolism and insulin signaling.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the primary advantages of [3-Amino-6-phenyl-4-(3,4,5-trimethoxyphenyl)thieno[2,3-b]pyridin-2-yl]([1,1'-biphenyl]-4-yl)methanone is its specificity for CK2, which makes it a useful tool for studying the role of CK2 in various biological processes. Additionally, [3-Amino-6-phenyl-4-(3,4,5-trimethoxyphenyl)thieno[2,3-b]pyridin-2-yl]([1,1'-biphenyl]-4-yl)methanone has been shown to have good bioavailability and pharmacokinetic properties, making it a promising candidate for further development as a therapeutic agent. However, one of the limitations of [3-Amino-6-phenyl-4-(3,4,5-trimethoxyphenyl)thieno[2,3-b]pyridin-2-yl]([1,1'-biphenyl]-4-yl)methanone is its relatively low potency compared to other CK2 inhibitors, which may limit its usefulness in certain applications.
Direcciones Futuras
There are several potential future directions for research on [3-Amino-6-phenyl-4-(3,4,5-trimethoxyphenyl)thieno[2,3-b]pyridin-2-yl]([1,1'-biphenyl]-4-yl)methanone. One area of interest is the development of more potent and selective CK2 inhibitors based on the structure of [3-Amino-6-phenyl-4-(3,4,5-trimethoxyphenyl)thieno[2,3-b]pyridin-2-yl]([1,1'-biphenyl]-4-yl)methanone. Additionally, [3-Amino-6-phenyl-4-(3,4,5-trimethoxyphenyl)thieno[2,3-b]pyridin-2-yl]([1,1'-biphenyl]-4-yl)methanone may have potential applications in the treatment of other diseases, such as neurodegenerative disorders, where CK2 has been implicated in the pathogenesis. Finally, further studies are needed to fully understand the biochemical and physiological effects of [3-Amino-6-phenyl-4-(3,4,5-trimethoxyphenyl)thieno[2,3-b]pyridin-2-yl]([1,1'-biphenyl]-4-yl)methanone and its potential as a therapeutic agent.
Métodos De Síntesis
The synthesis of [3-Amino-6-phenyl-4-(3,4,5-trimethoxyphenyl)thieno[2,3-b]pyridin-2-yl]([1,1'-biphenyl]-4-yl)methanone is a multi-step process that involves the coupling of 3-amino-6-phenylthieno[2,3-b]pyridine-2-carboxylic acid with 4-bromobiphenyl in the presence of a coupling agent such as N,N'-diisopropylcarbodiimide (DIC) and 1-hydroxybenzotriazole (HOBt). The resulting intermediate is then subjected to a palladium-catalyzed Suzuki coupling reaction with 3,4,5-trimethoxyphenylboronic acid to yield the final product, [3-Amino-6-phenyl-4-(3,4,5-trimethoxyphenyl)thieno[2,3-b]pyridin-2-yl]([1,1'-biphenyl]-4-yl)methanone.
Aplicaciones Científicas De Investigación
[3-Amino-6-phenyl-4-(3,4,5-trimethoxyphenyl)thieno[2,3-b]pyridin-2-yl]([1,1'-biphenyl]-4-yl)methanone has been extensively studied for its potential as a therapeutic agent for the treatment of various diseases. One of the primary areas of research has been in the field of cancer. [3-Amino-6-phenyl-4-(3,4,5-trimethoxyphenyl)thieno[2,3-b]pyridin-2-yl]([1,1'-biphenyl]-4-yl)methanone has been shown to inhibit the growth of cancer cells by targeting the protein kinase CK2, which plays a critical role in cell proliferation and survival. Additionally, [3-Amino-6-phenyl-4-(3,4,5-trimethoxyphenyl)thieno[2,3-b]pyridin-2-yl]([1,1'-biphenyl]-4-yl)methanone has been investigated for its potential as an anti-inflammatory agent, as it has been shown to inhibit the production of pro-inflammatory cytokines.
Propiedades
Nombre del producto |
[3-Amino-6-phenyl-4-(3,4,5-trimethoxyphenyl)thieno[2,3-b]pyridin-2-yl]([1,1'-biphenyl]-4-yl)methanone |
|---|---|
Fórmula molecular |
C35H28N2O4S |
Peso molecular |
572.7 g/mol |
Nombre IUPAC |
[3-amino-6-phenyl-4-(3,4,5-trimethoxyphenyl)thieno[2,3-b]pyridin-2-yl]-(4-phenylphenyl)methanone |
InChI |
InChI=1S/C35H28N2O4S/c1-39-28-18-25(19-29(40-2)33(28)41-3)26-20-27(23-12-8-5-9-13-23)37-35-30(26)31(36)34(42-35)32(38)24-16-14-22(15-17-24)21-10-6-4-7-11-21/h4-20H,36H2,1-3H3 |
Clave InChI |
VQBUURCAQKJJIG-UHFFFAOYSA-N |
SMILES |
COC1=CC(=CC(=C1OC)OC)C2=CC(=NC3=C2C(=C(S3)C(=O)C4=CC=C(C=C4)C5=CC=CC=C5)N)C6=CC=CC=C6 |
SMILES canónico |
COC1=CC(=CC(=C1OC)OC)C2=CC(=NC3=C2C(=C(S3)C(=O)C4=CC=C(C=C4)C5=CC=CC=C5)N)C6=CC=CC=C6 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













![2-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)-4,5-dihydronaphtho[1,2-b]thiophene-3-carbonitrile](/img/structure/B304242.png)
![6-Phenyl-2-sulfanyl-4-[4-(trifluoromethyl)phenyl]nicotinonitrile](/img/structure/B304246.png)

![[3-Amino-6-(4-methoxyphenyl)-4-(trifluoromethyl)thieno[2,3-b]pyridin-2-yl](2,4-dimethylphenyl)methanone](/img/structure/B304248.png)